2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

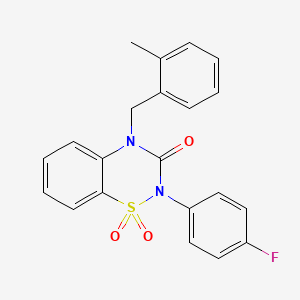

The compound 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine dioxide class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure comprises:

- A benzothiadiazine dioxide core (1,2,4-benzothiadiazin-3-one 1,1-dioxide).

- Substituents:

- A 4-fluorophenyl group at position 2.

- A 2-methylbenzyl group at position 3.

These substituents modulate electronic, steric, and hydrophobic properties, influencing receptor binding, metabolic stability, and solubility. Below, we compare this compound with structurally related analogues to highlight critical structure-activity relationships (SAR).

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-15-6-2-3-7-16(15)14-23-19-8-4-5-9-20(19)28(26,27)24(21(23)25)18-12-10-17(22)11-13-18/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMGRJVYPOHCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps:

Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with a sulfonamide under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzothiadiazine intermediate.

Attachment of the Methylbenzyl Group: The final step involves the alkylation of the benzothiadiazine ring with a methylbenzyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents or organometallic reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Analogues of Benzothiadiazine Dioxides

Table 1: Key Structural and Pharmacological Comparisons

Substituent Effects on Pharmacological Properties

Fluorine vs. Chlorine: The target’s 4-fluorophenyl group provides moderate electronegativity and lipophilicity, balancing receptor affinity and metabolic stability.

Methoxy vs. Methylsulfanyl :

- Methoxy groups (e.g., in Compound 23 ) improve solubility via hydrogen bonding but may reduce membrane permeability. The methylsulfanyl group in increases lipophilicity, favoring CNS penetration.

Heterocyclic Variations: Pyridine (Compound 23 ) and thiazole (Meloxicam ) substituents introduce aromatic nitrogen atoms, enabling π-π stacking or hydrogen bonding with receptors.

Benzothiadiazine vs. Benzothiazine Cores :

- Benzothiadiazine dioxides (target compound) exhibit planar conformations suitable for enzyme active sites (e.g., cyclooxygenase). Benzothiazine dioxides (e.g., Meloxicam ) adopt half-chair conformations, affecting binding to COX-2 .

Biological Activity

The compound 2-(4-fluorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , with CAS number 899723-98-9 , belongs to a class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 396.4 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have been shown to induce cell death in sensitive cancer cells by forming DNA adducts through metabolic activation and subsequent binding to cellular macromolecules .

Case Study: Antiproliferative Activity

In a study evaluating fluorinated derivatives, it was found that certain compounds could inhibit cancer cell growth without exhibiting a biphasic dose-response relationship. This characteristic enhances their potential as chemotherapeutic agents . The mechanism often involves the induction of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and activation.

Neurological Effects

There is emerging evidence that benzothiadiazine derivatives may also possess neuroprotective properties. A related study on structurally similar compounds demonstrated their effectiveness in reducing seizure activity in animal models of epilepsy. These compounds modulate neurotransmitter levels and exhibit antioxidant properties, which help mitigate oxidative stress in neuronal tissues .

Mechanistic Insights

The biological activity of This compound is likely mediated through several mechanisms:

- Metabolic Activation : The compound may undergo metabolic transformations that enhance its reactivity towards cellular targets.

- CYP Induction : Similar compounds have been shown to induce CYP enzymes such as CYP1A1 and CYP1B1 in sensitive cancer cells, leading to increased formation of reactive metabolites .

- Antioxidant Activity : Compounds in this class may scavenge reactive oxygen species (ROS), thus providing neuroprotective effects against oxidative damage .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.